![molecular formula C11H14ClNO2 B1366104 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide CAS No. 50911-71-2](/img/structure/B1366104.png)

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

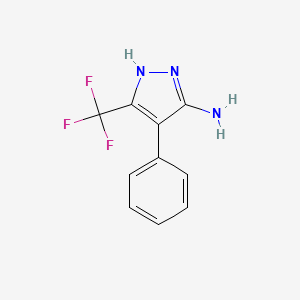

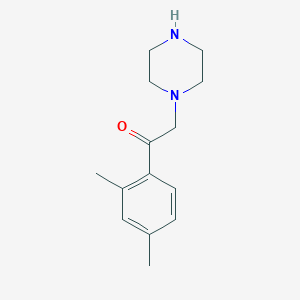

“2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” is an aromatic amide . It is functionally related to a chloroacetic acid .

Synthesis Analysis

The synthesis of “this compound” involves the formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H14ClNO2 . The InChI code is 1S/C11H14ClNO2/c1-9-3-2-4-10(7-9)15-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 227.69 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Antimicrobial Evaluation : Novel imines and thiazolidinones synthesized from derivatives of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide were evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009).

Herbicide Research

- Metabolism in Liver Microsomes : Research on the metabolism of chloroacetamide herbicides and their metabolites, including compounds similar to this compound, was conducted in human and rat liver microsomes (Coleman et al., 2000).

- Soil Reception and Herbicidal Activity : The interaction of similar herbicides with wheat straw and irrigation, and their effects on herbicidal activity, were studied (Banks & Robinson, 1986).

- Effect on Photosynthesis and Respiration : The impact of acetanilide herbicides, closely related to this compound, on the photosynthesis and respiration in plant cells was investigated (Rensburg et al., 1990).

Medical Research

- Anticancer, Anti-Inflammatory, and Analgesic Activities : The potential anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives were explored (Rani et al., 2014).

Chemical Synthesis and Analysis

- Chemoselective Acetylation : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase was optimized and studied for its mechanism and kinetics (Magadum & Yadav, 2018).

Environmental Impact Studies

- Occurrence and Transport in Hydrologic Systems : The occurrence of acetochlor, a compound similar to this compound, in the hydrologic system of the Midwestern United States was studied (Kolpin et al., 1996).

- Leaching Behavior and Water Pollution Potential : A study was conducted on the leaching behavior of acetochlor and its potential for water pollution, which is relevant to understanding the environmental impact of similar compounds (Balinova, 1997).

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-9-3-2-4-10(7-9)15-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVOISOLKFAYSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406984 |

Source

|

| Record name | 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50911-71-2 |

Source

|

| Record name | 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1366039.png)

![2-Amino-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1366040.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1366041.png)

![2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethanol](/img/structure/B1366043.png)